molecular formula C6H16N4 B15327037 n-Amino-n'-pentylguanidine

n-Amino-n'-pentylguanidine

Cat. No.: B15327037
M. Wt: 144.22 g/mol
InChI Key: MZEJHDCUHDWXSE-UHFFFAOYSA-N
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Description

n-Amino-n'-pentylguanidine is a chemical compound with the molecular formula C₆H₁₇IN₄

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Amino-n'-pentylguanidine typically involves the reaction of pentylamine with cyanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-Amino-n'-pentylguanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of this compound oxide.

  • Reduction: Reduction reactions can produce this compound hydride.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

n-Amino-n'-pentylguanidine has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which n-Amino-n'-pentylguanidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Guanidine

  • Biguanides

  • Aminoguanidine

  • Isobiguanide

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Properties

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

1-amino-2-pentylguanidine

InChI

InChI=1S/C6H16N4/c1-2-3-4-5-9-6(7)10-8/h2-5,8H2,1H3,(H3,7,9,10)

InChI Key

MZEJHDCUHDWXSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C(N)NN

Origin of Product

United States

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